molecular formula C16H21N3O5S B13761550 4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate CAS No. 68912-02-7

4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate

Cat. No.: B13761550
CAS No.: 68912-02-7
M. Wt: 367.4 g/mol
InChI Key: OZNLSKRKXXKXQO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridinium ring, a hydrazono group, and a p-anisyl moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate typically involves the reaction of p-anisylmethylhydrazine with 1-methylpyridinium methyl sulphate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazono group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyridinium compounds.

Scientific Research Applications

4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydrazono group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzyl alcohol
  • p-Anisic acid
  • 4-Methoxybenzoyl chloride

Uniqueness

Compared to similar compounds, 4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

68912-02-7

Molecular Formula

C16H21N3O5S

Molecular Weight

367.4 g/mol

IUPAC Name

4-methoxy-N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;methyl sulfate

InChI

InChI=1S/C15H18N3O.CH4O4S/c1-17-10-8-13(9-11-17)12-16-18(2)14-4-6-15(19-3)7-5-14;1-5-6(2,3)4/h4-12H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

OZNLSKRKXXKXQO-UHFFFAOYSA-M

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=N/N(C)C2=CC=C(C=C2)OC.COS(=O)(=O)[O-]

Canonical SMILES

C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=C(C=C2)OC.COS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.